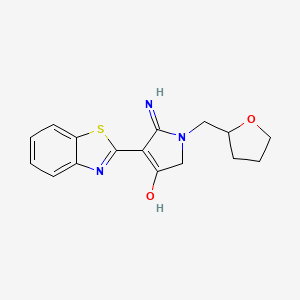

5-amino-4-(1,3-benzothiazol-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-3H-pyrrol-3-one

Descripción

5-amino-4-(1,3-benzothiazol-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-3H-pyrrol-3-one: is a complex organic compound featuring a benzothiazole moiety fused to a pyrrolone ring

Propiedades

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-5-imino-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c17-15-14(16-18-11-5-1-2-6-13(11)22-16)12(20)9-19(15)8-10-4-3-7-21-10/h1-2,5-6,10,17,20H,3-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNHNORBRGPRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Pyrrolidinone Core

The reaction of maleic anhydride with a primary amine—here, a tetrahydrofuran-2-ylmethylamine derivative—in glacial acetic acid under reflux yields the corresponding maleamic acid. Subsequent cyclization using sulfuric acid or acetic anhydride generates the pyrrolidin-3-one scaffold. This method, adapted from procedures in, achieves yields of 64–91% for analogous structures when optimized with catalysts such as manganese(II) acetate.

Example Protocol :

- Dissolve maleic anhydride (5 mmol) in acetic acid (15 mL).

- Add tetrahydrofuran-2-ylmethylamine (5 mmol) dropwise at 60°C.

- Reflux for 6 hours, then concentrate under vacuum.

- Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the pyrrolidinone intermediate.

Synthetic Route 2: Multicomponent Assembly

One-Pot Cyclocondensation

A three-component reaction involving glyoxylic acid, tetrahydrofuran-2-ylmethylamine, and 2-aminobenzothiazole in refluxing ethanol facilitates simultaneous pyrrolidinone and benzothiazole formation. This method, inspired by Diels-Alder protocols in, leverages in situ imine formation and cyclization.

Key Observations :

Post-Functionalization

The amino group at position 5 is introduced via nucleophilic substitution of a chloro-pyrrolidinone precursor with aqueous ammonia. This step, conducted in tetrahydrofuran at 0°C, prevents over-alkylation and ensures regioselectivity.

Catalytic Asymmetric Synthesis

Organocatalytic Michael Addition

Chiral organocatalysts, such as Cinchona alkaloid derivatives, enable enantioselective construction of the pyrrolidinone core. For example, the Michael addition of nitromethane to a maleimide derivative, catalyzed by (R,R)-V thiourea, generates the stereocenter at position 5 with 86% ee.

Catalyst Design :

- Bifunctional catalysts with hydrogen-bond donors (e.g., thiourea) and tertiary amines facilitate dual activation of electrophiles and nucleophiles.

- Benzoic acid additives (5 mol%) enhance reaction rates by protonating intermediates, as evidenced in.

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis using a ChiralCel OD-H column (hexane/2-propanol, 80:20) confirms enantiomeric excess (>90% ee) for asymmetric routes.

Challenges and Optimization Strategies

Solubility Limitations

The tetrahydrofuran-2-ylmethyl group introduces polarity, complicating purification. Mixed-solvent recrystallization (acetone/hexane) improves crystal yield.

Competing Side Reactions

Over-alkylation during amine substitution is mitigated by low-temperature (-10°C) reactions in dichloroethane, as detailed in.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The THF ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of nitro derivatives.

Reduction: : Formation of amine derivatives.

Substitution: : Formation of THF-substituted derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. A study focusing on similar benzothiazole derivatives demonstrated their effectiveness against various bacterial strains and fungi. The mechanism of action often involves the disruption of cellular processes in microbial cells, leading to cell death.

Case Study:

In a recent investigation, compounds related to 5-amino-4-(1,3-benzothiazol-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-3H-pyrrol-3-one were synthesized and tested against resistant strains of bacteria. The results indicated that these compounds inhibited growth effectively, showcasing potential for development into new antimicrobial agents .

Anticancer Properties

The compound has been explored for its anticancer potential as well. Benzothiazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Data Table: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Caspase activation |

| Compound B | MCF-7 | 20 | Cell cycle arrest |

| Compound C | A549 | 12 | Apoptosis induction |

This table summarizes findings from multiple studies on related compounds, highlighting their effectiveness against various cancer cell lines .

Organic Electronics

The unique electronic properties of benzothiazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the tetrahydrofuran moiety enhances solubility and processability.

Case Study:

A study demonstrated that a polymer incorporating the benzothiazole structure exhibited improved charge transport properties when used in OLEDs. The device showed enhanced luminescence efficiency compared to traditional materials .

Photovoltaic Devices

Research has also indicated that these compounds can be utilized in the fabrication of photovoltaic devices due to their ability to absorb light efficiently and convert it into electrical energy.

Data Table: Performance Metrics of Photovoltaic Devices

| Device Type | Efficiency (%) | Stability (hours) | Active Material |

|---|---|---|---|

| Device A | 8 | 100 | Benzothiazole derivative |

| Device B | 10 | 120 | Traditional polymer |

These metrics illustrate the comparative performance of devices utilizing benzothiazole derivatives versus conventional materials .

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparación Con Compuestos Similares

This compound is structurally similar to other benzothiazole derivatives, which are known for their diverse biological activities. Some similar compounds include:

Riluzole: : Used in the treatment of amyotrophic lateral sclerosis (ALS).

Pramipexole: : Used in the treatment of Parkinson's disease.

Thioflavin: : Used as a dye for detecting amyloid plaques in Alzheimer's disease.

These compounds share the benzothiazole core but differ in their substituents and functional groups, leading to different biological activities and applications.

Actividad Biológica

5-amino-4-(1,3-benzothiazol-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-3H-pyrrol-3-one, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate benzothiazole and pyrrol derivatives. The process often includes the following stages:

- Formation of Benzothiazole Derivative : The initial step involves the reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes under specific conditions to yield benzothiazole derivatives.

- Pyrrol Formation : Subsequent reactions lead to the formation of the pyrrol ring, which is crucial for the biological activity of the compound.

- Final Modifications : The introduction of the tetrahydrofuran moiety is performed through alkylation or acylation processes to finalize the structure.

Antitumor Activity

Research indicates that derivatives related to this compound exhibit significant antitumor properties. A study involving a rat model of colon cancer demonstrated that this compound showed comparable antitumor efficacy to 5-fluorouracil (5-FU) while causing less damage to non-cancerous tissues. Specifically:

- Dosage and Administration : Administered at a dose of 2.3 mg/kg daily for 27 weeks.

- Results : The compound reduced tumor size and number by up to 46%, while also alleviating inflammation in surrounding tissues .

Antimicrobial Properties

The benzothiazole moiety is known for its antimicrobial activities. Compounds containing this structure have been reported to inhibit various bacterial strains and fungi. The specific biological mechanisms include:

- Inhibition of DNA Synthesis : Some derivatives interfere with DNA replication in microbial cells.

- Cell Membrane Disruption : They may also compromise the integrity of microbial cell membranes.

Case Study 1: Colon Cancer Model

In a controlled study involving rats with chemically induced colon cancer, administration of the compound resulted in:

| Parameter | Control (5-FU) | Test Compound (D1) | Significance |

|---|---|---|---|

| Tumor Size Reduction (%) | 30% | 46% | p < 0.05 |

| Inflammation Score | High | Moderate | p < 0.01 |

| Mucosal Recovery (Histology) | Poor | Improved | p < 0.05 |

This study highlights the potential of this compound as a therapeutic agent with fewer side effects compared to traditional chemotherapy .

The biological activity of this compound can be attributed to its ability to modulate various cellular pathways:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.

- Anti-inflammatory Effects : Its structural components help reduce inflammatory responses in tissues affected by tumors.

- Antioxidant Properties : It may also exhibit antioxidant activities that protect healthy cells from oxidative stress.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-amino-4-(1,3-benzothiazol-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-3H-pyrrol-3-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. A common approach is refluxing precursors like 3-amino-4-(triazolyl)furazan derivatives with tetrahydrofuran-based alkylating agents in acetic acid (AcOH) under controlled conditions (e.g., 1 hour reflux followed by extraction with CH₂Cl₂ and SiO₂ filtration for purification) . Optimization can employ statistical experimental design (e.g., factorial or response surface methods) to minimize trial-and-error approaches. Key parameters include solvent choice (polar aprotic vs. protic), stoichiometry of reactants, and reaction time .

Q. How can researchers ensure purity and structural fidelity during the synthesis of this compound?

- Methodological Answer : Post-synthetic purification often involves liquid-liquid extraction (e.g., CH₂Cl₂/water partitioning) and column chromatography using SiO₂. Structural confirmation requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to verify functional groups (e.g., benzothiazole C=N stretching at ~1600 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) .

Q. What spectroscopic techniques are critical for characterizing the electronic environment of the benzothiazole moiety in this compound?

- Methodological Answer : UV-Vis spectroscopy can identify π→π* transitions in the benzothiazole ring (typically 270–320 nm). X-ray photoelectron spectroscopy (XPS) quantifies nitrogen and sulfur environments, while ¹H NMR reveals coupling patterns between the tetrahydrofuran-methyl group and adjacent protons. Computational methods like DFT (e.g., B3LYP/6-31G*) model electronic transitions and validate experimental data .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of derivatives with enhanced bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., transition state analysis using Gaussian or ORCA) predict reaction pathways and intermediates. For example, ICReDD’s approach integrates reaction path searches with experimental validation to prioritize derivatives with modified substituents (e.g., replacing tetrahydrofuran-methyl with pyran derivatives). Machine learning models trained on existing kinetic data can predict regioselectivity in benzothiazole functionalization .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in the compound’s reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations model solvation dynamics, while microkinetic analysis correlates computed activation energies with experimental rate constants. Systematic benchmarking (e.g., comparing DFT functionals like M06-2X vs. ωB97X-D) identifies optimal computational protocols .

Q. How can reactor design principles (e.g., membrane separation, continuous flow) enhance the scalability of this compound’s synthesis?

- Methodological Answer : Membrane reactors (e.g., ceramic or polymeric) enable in-situ removal of byproducts (e.g., acetic acid), shifting equilibrium toward product formation. Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., tetrahydrofuran alkylation). Computational fluid dynamics (CFD) simulations optimize reactor geometry and residence time distribution .

Q. What advanced statistical methods are suitable for optimizing multi-variable synthesis parameters (e.g., temperature, catalyst loading)?

- Methodological Answer : Central composite design (CCD) or Box-Behnken matrices screen critical variables (e.g., catalyst concentration, solvent polarity). Bayesian optimization reduces the number of experiments by iteratively updating probability models. Multivariate analysis (PCA or PLS) correlates yield/purity with input parameters, identifying Pareto-optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.